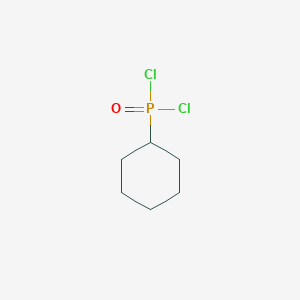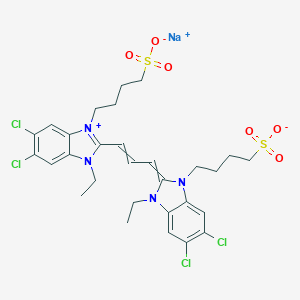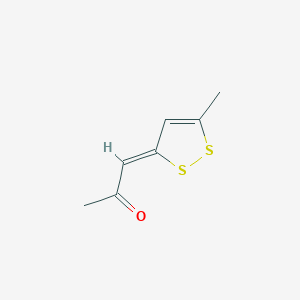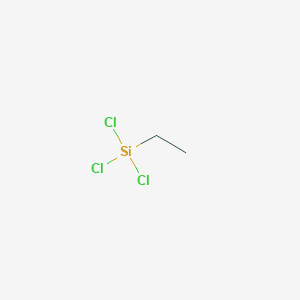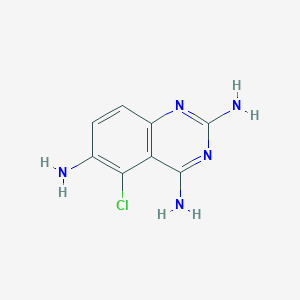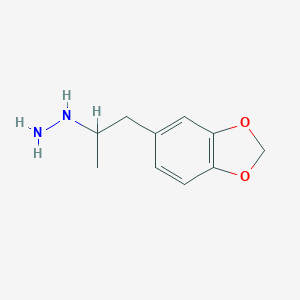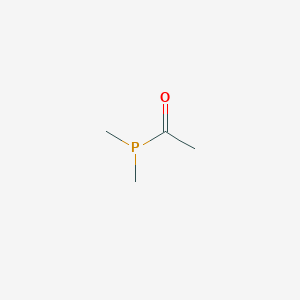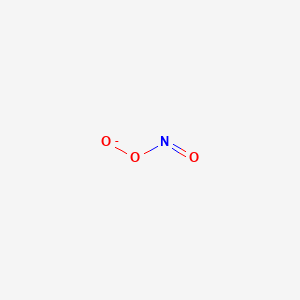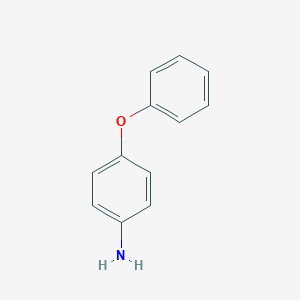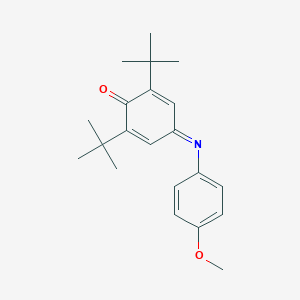
2,6-Ditert-butyl-4-(4-methoxyphenyl)iminocyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Ditert-butyl-4-(4-methoxyphenyl)iminocyclohexa-2,5-dien-1-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as DIBO, and it is a member of the cyclohexadienone family of compounds. DIBO has been found to have a number of interesting properties that make it useful for a variety of different research applications.
Mechanism Of Action
The mechanism of action of DIBO is not well understood. However, it is thought that the imine group in DIBO may react with nucleophiles such as thiols on the surface of biomolecules. This reaction could lead to the formation of a covalent bond between the biomolecule and DIBO, resulting in the crosslinking of the two molecules.
Biochemical And Physiological Effects
The biochemical and physiological effects of DIBO are not well characterized. However, studies have shown that DIBO is relatively non-toxic to cells and has low immunogenicity. This makes it an attractive candidate for use in a variety of different research applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of DIBO is its ability to crosslink biomolecules with high efficiency. This property makes DIBO useful for a variety of different applications in the lab. However, one limitation of DIBO is its relatively low solubility in water. This can make it difficult to work with in aqueous environments.
Future Directions
There are a number of different future directions for research on DIBO. One promising area of research is the development of new methods for synthesizing DIBO that are more efficient and cost-effective. Another area of research is the development of new applications for DIBO in the fields of drug delivery, diagnostics, and imaging. Overall, the potential applications of DIBO in scientific research are vast, and continued research in this area is likely to yield many exciting discoveries.
Synthesis Methods
The synthesis of DIBO can be achieved through a number of different methods. One common method involves the reaction of 4-methoxybenzaldehyde with tert-butylamine to form the imine intermediate. This intermediate is then reacted with cyclohexa-2,5-dien-1-one to form the final product. Other methods for synthesizing DIBO have also been reported in the literature.
Scientific Research Applications
DIBO has been studied for a number of different scientific research applications. One of the most promising applications for DIBO is in the field of bioconjugation. DIBO has been found to be an effective crosslinking agent for the conjugation of biomolecules such as proteins and peptides. This property makes DIBO useful for a variety of different applications, including drug delivery, diagnostics, and imaging.
properties
CAS RN |
17119-01-6 |
|---|---|
Product Name |
2,6-Ditert-butyl-4-(4-methoxyphenyl)iminocyclohexa-2,5-dien-1-one |
Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(4-methoxyphenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C21H27NO2/c1-20(2,3)17-12-15(13-18(19(17)23)21(4,5)6)22-14-8-10-16(24-7)11-9-14/h8-13H,1-7H3 |
InChI Key |
BNWCUJIDTGBBHE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NC2=CC=C(C=C2)OC)C=C(C1=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=NC2=CC=C(C=C2)OC)C=C(C1=O)C(C)(C)C |
synonyms |
2,6-Bis(1,1-dimethylethyl)cyclohexa-2,5-diene-1,4-dione, 4-(4-methoxyp henyl)imine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



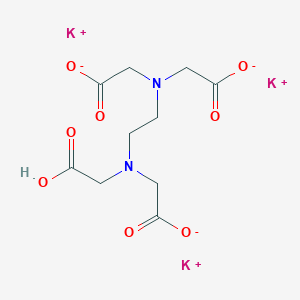
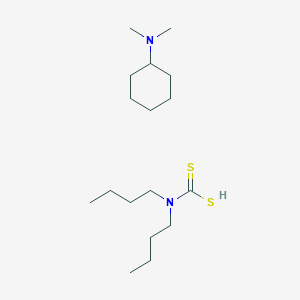
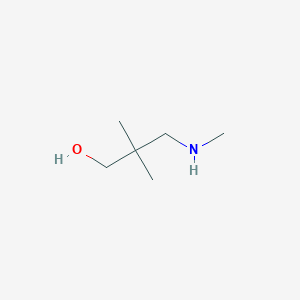
![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)
